molecular formula C17H19ClN2O4S2 B6495815 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 941900-39-6

4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No. B6495815
CAS RN: 941900-39-6
M. Wt: 414.9 g/mol
InChI Key: WAGCQVSMJKYLLQ-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” is a type of sulfonamide . Sulfonamides are an important group of synthetic antimicrobial agents that contain the sulfonamide group . The molecule lies on an inversion center and is twisted in the region of the sulfonamide group with a C-S-N-C torsion angle of -67.49° .


Synthesis Analysis

The synthesis of sulfanilamide, a type of sulfa drug, illustrates how the reactivity of aniline can be modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .


Molecular Structure Analysis

The asymmetric unit of the title compound consists of a half molecule of N,N’-(ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide) . In the crystal, molecules are connected via intermolecular N-H⋯O and weak C-H⋯O hydrogen bonds, forming layers parallel to (100) .


Chemical Reactions Analysis

Sulfonamides, as antimetabolites, compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . The action of sulfonamides illustrates the principle of selective toxicity where some difference between mammal cells and bacterial cells is exploited .


Physical And Chemical Properties Analysis

The title molecule, C14H14Cl2N2O4S2, has a molecular weight of 409.29 . The crystal data shows that it is monoclinic, with a = 13.2640 (5) Å, b = 5.3390 (2) Å, c = 13.1792 (5) Å, β = 110.270 (1)° .

Mechanism of Action

Target of Action

Sulfonamides, a group of drugs to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides generally act by inhibiting the enzymes they target . For instance, by inhibiting dihydropteroate synthetase, they prevent the synthesis of folic acid, a vital nutrient for bacterial growth . This results in the bacteriostatic action of sulfonamides .

Biochemical Pathways

The biochemical pathways affected by F2043-0410 are likely related to its targets. For example, by inhibiting carbonic anhydrase, it could affect fluid and electrolyte balance in the body . By inhibiting dihydropteroate synthetase, it could disrupt the folate synthesis pathway, affecting DNA synthesis and cell division .

Pharmacokinetics

The pharmacokinetics of sulfonamides can vary widely, and these properties can significantly impact the bioavailability and efficacy of the drug .

Result of Action

The molecular and cellular effects of F2043-0410’s action would depend on its specific targets and mode of action. Generally, by inhibiting key enzymes, sulfonamides can disrupt essential biological processes, leading to therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of F2043-0410. Factors such as pH, temperature, and the presence of other substances can affect the drug’s solubility, stability, and interaction with its targets .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that sulfonamides in general can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction .

Future Directions

The study of sulfonamides continues to be an important area of research due to their broad spectrum of activity and potential for treating a diverse range of disease states . Future research may focus on developing new sulfonamide derivatives with improved efficacy and reduced side effects .

properties

IUPAC Name

4-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-3-4-13-12-15(7-10-17(13)20)19-26(23,24)16-8-5-14(18)6-9-16/h5-10,12,19H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGCQVSMJKYLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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